molecular formula C12H9N3O2 B11791795 5-(2-Cyanophenyl)furan-2-carbohydrazide

5-(2-Cyanophenyl)furan-2-carbohydrazide

Cat. No.: B11791795
M. Wt: 227.22 g/mol
InChI Key: ZPPWAMKZJDLJMF-UHFFFAOYSA-N
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Description

5-(2-Cyanophenyl)furan-2-carbohydrazide is an organic compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceutical testing . It is known for its unique structure, which includes a furan ring and a cyanophenyl group, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyanophenyl)furan-2-carbohydrazide typically involves the reaction of 2-cyanobenzaldehyde with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyanophenyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2-Cyanophenyl)furan-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Cyanophenyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and cyanophenyl group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Cyanophenyl)furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a cyanophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-(2-cyanophenyl)furan-2-carbohydrazide

InChI

InChI=1S/C12H9N3O2/c13-7-8-3-1-2-4-9(8)10-5-6-11(17-10)12(16)15-14/h1-6H,14H2,(H,15,16)

InChI Key

ZPPWAMKZJDLJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C(=O)NN

Origin of Product

United States

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